Galeterone - 851983-85-2

Galeterone

Catalog Number: EVT-288063
CAS Number: 851983-85-2
Molecular Formula: C26H32N2O
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galeterone, chemically known as 3β-(hydroxy)-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, is a semi-synthetic steroidal compound originally investigated for its potential in treating prostate cancer. [, ] It functions as a multi-target agent, affecting various pathways involved in prostate cancer cell growth and proliferation. [] While initially categorized as a CYP17A1 lyase inhibitor, further research revealed additional mechanisms of action, making it a promising subject for scientific exploration. [, ]

Future Directions
  • Optimization of Analogs: Further development of Galeterone analogs with improved potency, pharmacokinetic properties, and safety profiles. [, , ]
  • Combination Therapies: Investigating the synergistic potential of Galeterone with other anticancer agents, such as gemcitabine in pancreatic cancer or other targeted therapies in CRPC. []
  • Biomarker Development: Identifying biomarkers for predicting response to Galeterone treatment, particularly in CRPC patients with different AR aberrations. []
  • Mechanistic Studies: Delving deeper into the molecular mechanisms underlying Galeterone's diverse effects, including its impact on DUBs, UPR, and the Mnk-eIF4E axis. [, , , ]
  • Exploring Applications Beyond Prostate Cancer: Given its activity in pancreatic cancer models, investigating Galeterone's potential in other cancer types driven by similar signaling pathways. []
Source and Classification

Galeterone is derived from natural steroid precursors and classified under steroidal antiandrogens. Its structure is closely related to that of cholesterol, which allows it to interact with biological pathways involving steroid metabolism. The compound was first synthesized in 2005, with significant contributions to its development reported in subsequent years .

Synthesis Analysis

Methods and Technical Details

The synthesis of galeterone involves several key steps, starting from 3β-acetoxyandrost-5-en-17-one. The initial step includes the formation of a key intermediate, 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene, through the reaction with phosphorus oxychloride and dimethylformamide, achieving a yield of about 77% .

Subsequent reactions involve:

  1. Formation of Benzimidazole Derivative: The intermediate is treated with benzimidazole in the presence of potassium carbonate at elevated temperatures (approximately 80 °C), yielding another intermediate.
  2. Deformylation: This intermediate undergoes deformylation using palladium on activated charcoal in refluxing benzonitrile to produce a further intermediate.
  3. Hydrolysis: Finally, hydrolysis of the C3-acetoxy group leads to the formation of galeterone without the need for chromatographic purification .

Barbieri et al. optimized these methods to enhance yields and reduce by-products, allowing for more efficient synthesis processes .

Molecular Structure Analysis

Structure and Data

Galeterone has a complex steroidal structure characterized by a four-ring core typical of steroids. Its molecular formula is C21H28ClN3O3, and it has a molecular weight of 393.92 g/mol. The compound’s structure includes:

  • Steroidal Backbone: Similar to cholesterol.
  • Functional Groups: Hydroxy groups and a chloro substituent that are crucial for its biological activity.

The structural identity facilitates its interaction with androgen receptors and metabolic enzymes involved in steroidogenesis .

Chemical Reactions Analysis

Reactions and Technical Details

Galeterone undergoes various chemical transformations during its synthesis and metabolism:

  1. Mesylation: Initial mesylation reactions are performed using mesyl halides to introduce reactive groups for subsequent transformations.
  2. Nucleophilic Substitution: The introduction of imidazole or pyridine rings involves nucleophilic substitution mechanisms that can follow either S_N1 or S_N2 pathways depending on the nucleophile's strength .
  3. Metabolism: In biological systems, galeterone is metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase and steroid-5α-reductase into several metabolites including Δ4-galeterone and other reduced forms .
Mechanism of Action

Process and Data

Galeterone exerts its pharmacological effects through multiple mechanisms:

  1. Inhibition of Cytochrome P450 17A1: This enzyme is critical for androgen biosynthesis; inhibiting it reduces levels of testosterone and related hormones.
  2. Androgen Receptor Antagonism: Galeterone binds to the androgen receptor, preventing its activation by endogenous ligands like dihydrotestosterone.
  3. Induction of Androgen Receptor Degradation: It promotes proteasomal degradation of the androgen receptor, thereby reducing its availability for signaling pathways associated with cancer cell proliferation .

Pharmacokinetic studies indicate that galeterone is well absorbed and has a half-life ranging from approximately 36 to 44 minutes depending on dosage .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Galeterone presents several notable physical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within established ranges for steroid compounds.

Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Applications

Scientific Uses

Galeterone's primary application lies in oncology, particularly for treating castration-resistant prostate cancer where traditional therapies have failed. Research continues into its efficacy against other cancers driven by androgen signaling pathways.

Additionally, ongoing studies are exploring galeterone analogs that may offer improved potency or reduced side effects compared to existing treatments like abiraterone acetate . These developments reflect an ongoing interest in multi-targeted approaches to cancer therapy that leverage galeterone's unique mechanism of action.

Mechanisms of Action

Multimodal Androgen Receptor (AR) Signaling Inhibition

Galeterone (TOK-001/VN/124-1) is a steroidal agent with a triple mechanism targeting androgen receptor signaling, crucial in castration-resistant prostate cancer (CRPC). Its structural similarity to endogenous steroids (e.g., Δ5,3β-hydroxyl configuration akin to dehydroepiandrosterone) enables unique interactions with AR pathways [1] [3].

Competitive AR Antagonism via Steroid-Binding Pocket Interaction

Galeterone acts as a direct AR antagonist by competitively binding the ligand-binding domain (LBD). Its benzimidazole moiety at C17 facilitates high-affinity competition with dihydrotestosterone (DHT), blocking AR nuclear translocation and subsequent DNA binding. In LNCaP and VCaP prostate cancer cells, galeterone suppresses prostate-specific antigen (PSA) expression by >80%, an effect partially reversible with DHT co-administration, confirming competitive antagonism [1] [6]. The binding affinity (Ki ≈ 300 nM) exceeds that of first-generation antiandrogens like bicalutamide [6].

Selective Degradation of Full-Length and Mutated AR Proteins

Beyond antagonism, galeterone induces proteasomal degradation of full-length AR (AR-FL) and gain-of-function mutants (e.g., T878A). This mutation, common in CRPC after abiraterone treatment, confers promiscuous activation by non-androgenic steroids. Galeterone triggers ubiquitination of T878A-mutated AR, reducing its half-life by >50% in xenograft models. Mechanistically, it promotes AR-E3 ubiquitin ligase interactions, leading to 70%–90% depletion of AR protein levels within 24 hours in resistant cell lines [1] [6].

Suppression of AR Splice Variants via Proteasomal Ubiquitination

Galeterone degrades AR splice variants (e.g., AR-V7), which lack the LBD and drive resistance to enzalutamide/abiraterone. In AR-V7-positive CRPC models, galeterone reduces variant protein expression by >60% through N-terminal degradation. This occurs independently of the LBD, involving enhanced ubiquitin/proteasome targeting. Clinical validation from the ARMOR2 trial showed PSA declines in 6/7 patients with AR C-terminal loss (indicating splice variants) [1] [6] [9].

Table 1: Galeterone's Effects on Androgen Receptor Isoforms

AR IsoformMechanism of ActionExperimental Outcome
Full-length ARUbiquitin-mediated degradation70–90% reduction in protein levels (LNCaP cells)
T878A-mutated AREnhanced ubiquitination50% shorter half-life in xenografts
AR-V7 splice variantN-terminal degradation>60% suppression in CTC-derived models

Enzymatic Inhibition of Steroidogenic Pathways

CYP17 Lyase Inhibition and Selectivity Over 17α-Hydroxylase

Galeterone inhibits CYP17A1, a dual-activity enzyme (17α-hydroxylase and 17,20-lyase), but shows 5-fold selectivity for lyase over hydroxylase (IC50 = 300 nM vs. 1,500 nM). This contrasts with abiraterone, which non-selectively inhibits both activities, causing mineralocorticoid excess. Lyase selectivity prevents upstream cortisol precursor accumulation, eliminating the need for corticosteroid co-administration [1] [5] [10]. Structural analyses attribute this to galeterone’s C17 benzimidazole group, which optimally positions it in the lyase substrate pocket [3] [6].

Disruption of Androgen Biosynthesis

Galeterone suppresses systemic and intratumoral androgen synthesis:

  • Adrenal Inhibition: Reduces serum dehydroepiandrosterone (DHEA) by >90% by blocking conversion of 17α-hydroxypregnenolone to DHEA [1] [7].
  • Tumor Microenvironment: Inhibits 3β-hydroxysteroid dehydrogenase (3βHSD) in CRPC cells, preventing metabolism of Δ5-steroids (e.g., galeterone itself) to potent androgens. In LNCaP cells (high 3βHSD activity), galeterone is metabolized to Δ4-galeterone (D4G), which retains anti-AR activity but is further inactivated by 5α-reductase to 5α-reduced metabolites [1] [10].
  • Steroid Metabolome Shift: Gas chromatography-mass spectrometry studies show galeterone depletes androstenedione and testosterone by 70%–85% while accumulating mineralocorticoids (e.g., 11-deoxycorticosterone) due to partial hydroxylase inhibition [7] [10].

Table 2: Impact on Steroidogenic Pathways

Enzyme/PathwayGaleterone EffectFunctional Consequence
CYP17A1 17,20-lyasePotent inhibition (IC50 = 300 nM)↓ DHEA, ↓ androstenedione synthesis
CYP17A1 17α-hydroxylaseWeak inhibition (IC50 = 1,500 nM)No cortisol deficiency; mild ↑ mineralocorticoids
3βHSDSubstrate metabolism to D4GSustained AR antagonism via D4G
Steroid-5α-reductaseConverts D4G to 5α-reduced metabolitesInactivation of active metabolites

Structural Determinants of Multi-Target Activity

Galeterone’s Δ5,3β-hydroxyl configuration mirrors endogenous steroid substrates, allowing metabolism by 3βHSD to Δ4-galeterone (D4G). D4G maintains AR antagonism but loses degradation capability. Unlike abiraterone metabolites, D4G shows no agonist activity. The C17 benzimidazole ring is critical for CYP17A1 lyase selectivity and AR degradation, as modifications here reduce efficacy against AR-V7 [1] [3] [6].

Overcoming Resistance Mechanisms

Galeterone’s multi-target approach addresses key CRPC resistance drivers:

  • AR Overexpression: Degrades AR protein independent of ligand-binding status [6].
  • AR-V7 Splice Variants: Reduces variant protein via ubiquitination, unlike enzalutamide/abiraterone [1] [9].
  • T878A Mutations: Restores antagonism by degrading mutated receptors [6].
  • Intracrine Androgen Synthesis: Suppresses tumor 3βHSD and 5α-reductase, limiting local DHT production [1] [10].

Table 3: Comparison with Other CYP17A1 Inhibitors

PropertyGaleteroneAbirateroneOrteronel
CYP17 Lyase Selectivity5-fold over hydroxylaseNon-selective10-fold over hydroxylase
AR AntagonismYes (Ki ≈ 300 nM)NoMinimal
AR DegradationYes (FL and variants)NoNo
AGlucocorticoid CoadminNot requiredRequiredRequired
Effect on CYP21A2NoneComplete inhibitionNone [5] [10]

Properties

CAS Number

851983-85-2

Product Name

Galeterone

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C26H32N2O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

17-(1H-benzimidazol-1-yl)androsta-5,16-dien-3beta-ol
3-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
galeterone
VN-124-1

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.